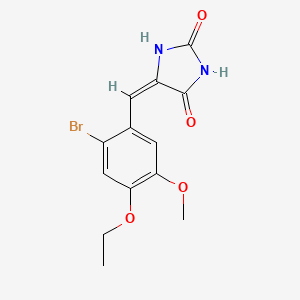![molecular formula C22H24N6O B5510411 3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510411.png)
3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of similar complex molecules involves multi-step chemical reactions that carefully introduce different functional groups to a core structure. For example, the synthesis of N-alkylated 1,2,4-triazoles and related compounds often involves reactions between halo compounds and hydrazides or thiosemicarbazides under acidic or basic conditions, leading to the formation of triazoles, oxadiazoles, and thiadiazoles derivatives (El-Essawy & Rady, 2011)(El-Essawy & Rady, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine" can be determined using techniques like X-ray diffraction. For instance, the crystal structure analysis of isostructural thiazoles revealed that these molecules are essentially planar, with specific groups oriented roughly perpendicular to the rest of the molecule, indicating the importance of molecular geometry in their chemical behavior (Kariuki, Abdel-Wahab, & El‐Hiti, 2021)(Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures often involve the formation of new rings or the substitution of functional groups, leading to a wide range of chemical properties. For example, the reaction of 1H-pyrazol-5-amines with dichloro-dithiazolium chloride can yield pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, showcasing the versatility of these compounds in chemical synthesis (Koyioni et al., 2014)(Koyioni et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of chemical compounds in various environments. These properties are often influenced by the molecular structure, as demonstrated in the structural characterization studies of similar compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021)(Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Properties Analysis
The chemical properties of similar compounds can be explored through their reactivity, stability, and interaction with other molecules. For instance, the synthesis and study of N-alkylated 1,2,4-triazoles, oxadiazoles, and thiadiazoles reveal insights into the reactivity patterns and potential applications of these compounds in various chemical contexts (El-Essawy & Rady, 2011)(El-Essawy & Rady, 2011).
科学的研究の応用
Understanding Heterocyclic Amines
Exposure and Effects : Heterocyclic amines (HCAs) are compounds formed during the cooking of meat and fish at high temperatures. Studies have identified these compounds in the urine of individuals consuming cooked foods, indicating human exposure through diet. HCAs like 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) have been found to be genotoxic and carcinogenic in rats and mice, leading to concerns about their impact on human health (Ushiyama et al., 1991); (Turteltaub et al., 1999).
Mechanisms of Action : The metabolite profiles and mechanisms of action of HCAs like MeIQx and PhIP in humans suggest differences in bioactivation and detoxification when compared to rodent models. This has significant implications for understanding the carcinogenic potential of these compounds in humans and underscores the importance of human-specific research (Turteltaub et al., 1999).
Dietary Intake and Risk Assessment : Quantification of carcinogenic HCAs in various cooked foods has provided estimates of human exposure levels, contributing to the risk assessment of these compounds. Such assessments are crucial for public health policies aimed at reducing exposure to potentially harmful compounds through diet (Wakabayashi et al., 1993).
作用機序
将来の方向性
特性
IUPAC Name |
(E)-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]-1-(2-propoxynaphthalen-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-5-12-29-21-11-10-18-8-6-7-9-19(18)20(21)14-23-28-17(4)24-25-22(28)27-16(3)13-15(2)26-27/h6-11,13-14H,5,12H2,1-4H3/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUZFQWYBYNHLW-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C=NN3C(=NN=C3N4C(=CC(=N4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=NN=C3N4C(=CC(=N4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]-1-(2-propoxynaphthalen-1-yl)methanimine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)
![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)
![2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)
![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5510359.png)
![N-(4-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5510383.png)
![9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5510398.png)

![1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5510407.png)
![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5510410.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydro-2-naphthalenecarboxamide hydrochloride](/img/structure/B5510418.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5510427.png)